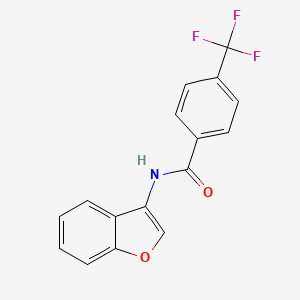
Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE is an organic compound that belongs to the class of cyclohexenones These compounds are characterized by a cyclohexene ring with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexene ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Carboxylic acids, quinones.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical studies: Used as a probe or reagent in biochemical assays.
Medicine
Therapeutic agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of methoxy and aminomethyl groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone derivatives: Compounds with similar cyclohexene and ketone structures.
Methoxyphenyl compounds: Compounds with methoxy groups attached to aromatic rings.
Aminomethyl compounds: Compounds with aminomethyl functional groups.
Uniqueness
The unique combination of methoxyphenyl and aminomethyl groups in 5-(3-METHOXYPHENYL)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}CYCLOHEX-2-EN-1-ONE may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H23NO3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-3-[(2-methoxyphenyl)methylamino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23NO3/c1-24-20-8-5-7-15(12-20)17-10-18(13-19(23)11-17)22-14-16-6-3-4-9-21(16)25-2/h3-9,12-13,17,22H,10-11,14H2,1-2H3 |
InChI-Schlüssel |
KBKAEXXZKUMYEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one](/img/structure/B15004709.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B15004713.png)
![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B15004720.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-](/img/structure/B15004726.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B15004755.png)

![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B15004781.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one](/img/structure/B15004782.png)
![methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004787.png)
![4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid](/img/structure/B15004796.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B15004799.png)
